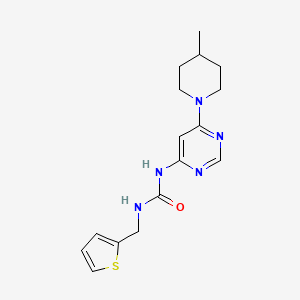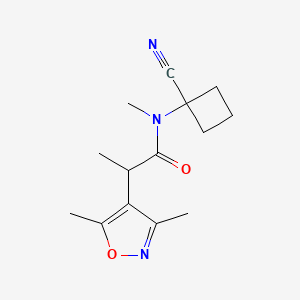
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Synthesis of Anticancer Agents
Researchers have synthesized functionalized amino acid derivatives, including compounds related to the specified chemical structure, to evaluate their cytotoxicity against human cancer cell lines. These compounds have shown promise as new pharmacophores for designing anticancer agents, with certain derivatives displaying interesting cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Exploration of Heterocyclic Compounds
The synthesis and structural elucidation of complex heterocyclic compounds derived from reactions involving similar chemical structures have been documented. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in the development of new materials and pharmaceuticals (Linden et al., 2006).
Antiparasitic Evaluation
Compounds isolated from cyanobacteria, bearing resemblance in structure to the specified compound, have been studied for their antiplasmodial and antitrypanosomal activities. These studies aim to discover new antimalarial and antiparasitic agents, highlighting the potential of these compounds in treating parasitic infections (Portmann et al., 2008).
Medicinal Chemistry Strategies
Research has focused on modifying the structure of compounds similar to N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide to reduce metabolism mediated by enzymes such as aldehyde oxidase. These studies are crucial in the development of drug candidates with improved pharmacokinetic profiles, aiming to overcome challenges related to drug metabolism and clearance (Linton et al., 2011).
Synthesis of Heterocyclic Derivatives
The compound has been used as a key intermediate in the synthesis of a variety of heterocyclic derivatives with potential antimicrobial activities. This research underscores the versatility of such compounds in the design and development of new antimicrobial agents (Behbehani et al., 2011).
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9(12-10(2)16-19-11(12)3)13(18)17(4)14(8-15)6-5-7-14/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQBVSATHARUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

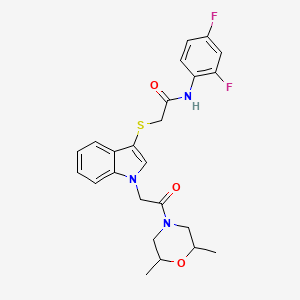
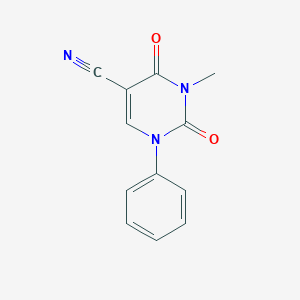
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2736843.png)
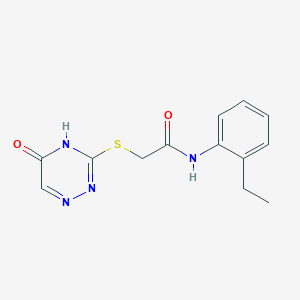
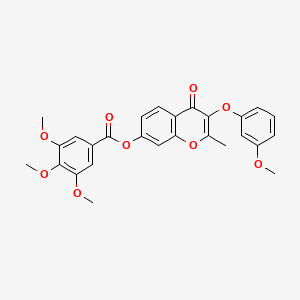
![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)
![N-tert-butyl-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2736855.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)
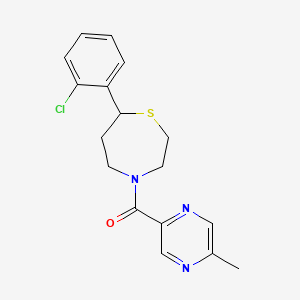
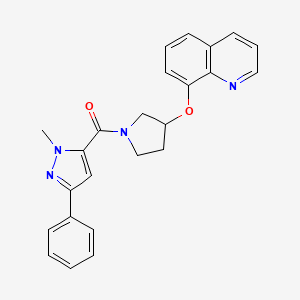
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B2736859.png)
